![molecular formula C17H18N2O2S B4183719 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
描述
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. Tipepidine has been studied for its potential use in treating various medical conditions due to its unique chemical structure and properties.
作用机制
The exact mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act on various neurotransmitters and receptors in the brain. It has been shown to modulate the activity of dopamine, serotonin, and glutamate receptors, which are all involved in regulating mood and behavior. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been shown to have analgesic effects, possibly through its modulation of opioid receptors. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating chronic pain.
实验室实验的优点和局限性
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has not been extensively studied in humans, which limits its potential use in clinical trials.
未来方向
There are several future directions for research on 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce the symptoms of withdrawal from opioids and other drugs, and further research may reveal its potential as a treatment option. Additionally, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone may have potential as a treatment for other medical conditions such as chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone and its potential use in treating various medical conditions.
Conclusion
In conclusion, 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been studied for its potential use in treating various medical conditions. It has a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been shown to have antidepressant, anxiolytic, analgesic, and anti-inflammatory effects. While there are some limitations to using 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone and its potential use in treating various medical conditions.
科学研究应用
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in treating various medical conditions such as depression, anxiety, and chronic pain. It has been shown to have a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOZTRYEFAUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
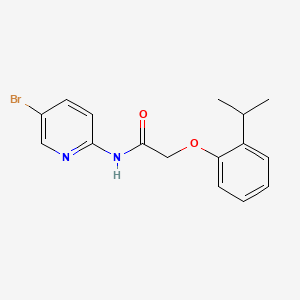
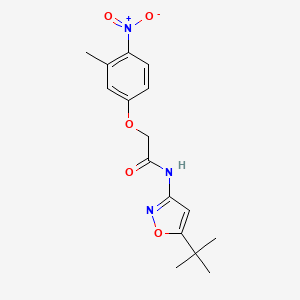
![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
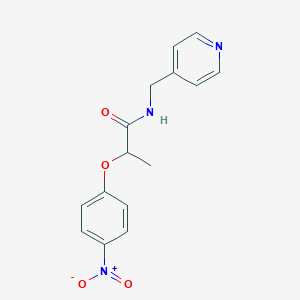
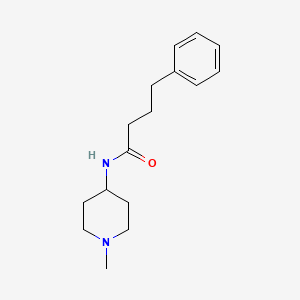
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
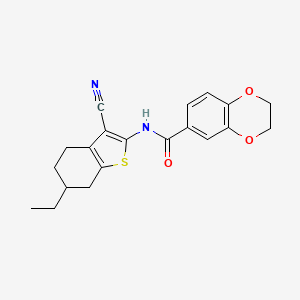
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
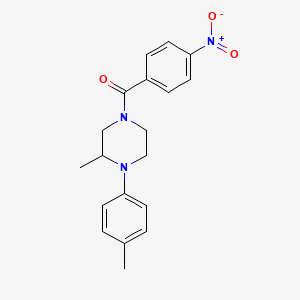
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)